2-(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID 2-(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID
Brand Name: Vulcanchem
CAS No.:
VCID: VC13301854
InChI: InChI=1S/C20H14F3NO5S2/c1-28-15-7-11(5-6-14(15)29-10-17(25)26)8-16-18(27)24(19(30)31-16)13-4-2-3-12(9-13)20(21,22)23/h2-9H,10H2,1H3,(H,25,26)/b16-8+
SMILES: COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC(=O)O
Molecular Formula: C20H14F3NO5S2
Molecular Weight: 469.5 g/mol

2-(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID

CAS No.:

Cat. No.: VC13301854

Molecular Formula: C20H14F3NO5S2

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID -

Specification

Molecular Formula C20H14F3NO5S2
Molecular Weight 469.5 g/mol
IUPAC Name 2-[2-methoxy-4-[(E)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Standard InChI InChI=1S/C20H14F3NO5S2/c1-28-15-7-11(5-6-14(15)29-10-17(25)26)8-16-18(27)24(19(30)31-16)13-4-2-3-12(9-13)20(21,22)23/h2-9H,10H2,1H3,(H,25,26)/b16-8+
Standard InChI Key VYKVUKXEWUALQJ-LZYBPNLTSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC(=O)O
SMILES COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC(=O)O
Canonical SMILES COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC(=O)O

Introduction

The compound 2-(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic molecule featuring a thiazolidine ring, a phenoxy group, and an acetic acid moiety. This compound is notable for its unique structural features and potential biological activities, which make it of interest in medicinal chemistry.

Synthesis Steps

  • Sulfonation: This step often involves the use of chlorosulfonic acid to introduce a sulfonic acid group into the molecule.

  • Amidation: Ammonia is commonly used to form amide bonds.

  • Coupling Reactions: These are used to connect different parts of the molecule, such as attaching the thiazolidine ring to the phenoxy group.

Biological Activities and Applications

Compounds with similar structures have shown potential in treating inflammatory conditions due to their interaction with specific molecular targets within biological systems. The thiazolidine ring and phenoxy group are believed to play crucial roles in these interactions.

Potential Therapeutic Applications

  • Inflammation: The compound may have anti-inflammatory properties.

  • Medicinal Chemistry: Its unique structure makes it a candidate for further research in medicinal chemistry.

Research Findings and Data

While specific research findings on 2-(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID are not available, compounds with similar structures have shown promising biological activities.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaBiological ActivityPotential Applications
2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acidNot specifiedAnti-inflammatoryMedicinal chemistry
2-methoxy-4-{[(5E)-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzoateC22H19NO4S2Screening compoundPharmaceutical research

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